molecular formula C14H10Cl2N2O3 B5758607 2-chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide

2-chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide

Cat. No. B5758607
M. Wt: 325.1 g/mol
InChI Key: DIHDPSHSOBZZNY-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide, also known as CCN, is a small molecule that has shown promising results in scientific research. CCN is a member of the benzamide family of compounds and has been synthesized using various methods. It has been studied for its mechanism of action and its biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • 2-chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide is used in the synthesis of various organic compounds. For instance, it was utilized as a starting material in the synthesis of chlorantraniliprole, a key intermediate in organic synthesis processes (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).

Pharmacological Research

  • Although specific studies on 2-chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide itself are limited, related compounds have been explored for potential pharmacological properties. For example, certain 4-nitro-N-phenylbenzamides, which share structural similarities, have been synthesized and evaluated for their anticonvulsant properties (V. Bailleux et al., 1995).

Antidiabetic Agent Development

  • Derivatives of similar compounds have been synthesized and tested for their antidiabetic properties. Specifically, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been shown to have significant inhibitory activity against α-glucosidase, an enzyme relevant in diabetes management (Samridhi Thakral, R. Narang, M. Kumar, & Vikramjeet Singh, 2020).

Antitumor Activity

  • Similar compounds have been investigated for their potential antitumor activities. For instance, studies on 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, a related compound, have explored its antitumor activity through electrochemical measurements and assays (Dian He, Zhuqing Yang, M. Hou, Chong Teng, & Xiao-hong Wang, 2014).

properties

IUPAC Name

2-chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-3-2-4-12(13(8)16)17-14(19)10-7-9(18(20)21)5-6-11(10)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHDPSHSOBZZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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